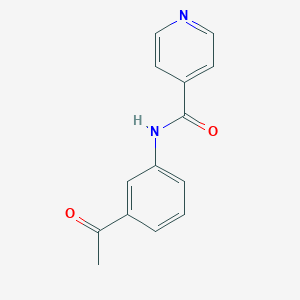

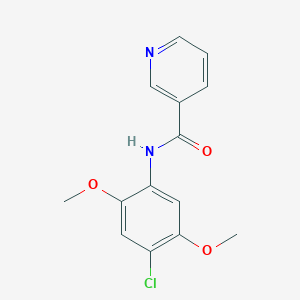

![molecular formula C16H17ClN2O3 B438478 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 312704-20-4](/img/structure/B438478.png)

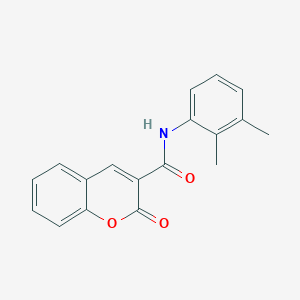

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione. This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide” include a molecular weight of 257.71 and a molecular formula of C12H16ClNO3 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Antimicrobial Activity

This compound has been found to exhibit good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans . In particular, compounds synthesized using this molecule demonstrated the highest inhibition zone against B. mycoides (33 mm) and C. albicans (29 mm) .

Synthesis of Biologically Active Pyridine Derivatives

The compound is used in the synthesis of new series of pyridine and thienopyridine derivatives . These derivatives have been tested as antimicrobial agents and have shown promising results .

Role in the Synthesis of Isoquinoline Precursors

The compound has been synthesized as an isoquinoline precursor (IQP), which is a new biologically active molecule . This molecule has been studied for its relationship with neurotransmitters acetylcholine (ACh) and serotonin (5-HT) .

Stimulation of Endogenous Nitric Oxide Synthesis

The compound has been found to stimulate endogenous nitric oxide synthesis . This has implications for its potential use in the regulation of intestinal neurons expressing nitric oxide synthase (nNOS), affecting the function of nNOS/NO, and probably regulating the spontaneous contractile activity of gastric smooth muscles .

Synthesis of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol Derivatives

The compound has been used in the synthesis of novel compounds of 2-chloro (N-aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol .

作用機序

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Given the complexity of biological systems, it is likely that the compound affects multiple pathways, each with its own downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-21-13-6-5-11(10-14(13)22-2)7-9-19-16(20)12-4-3-8-18-15(12)17/h3-6,8,10H,7,9H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTAWOGYJIBEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

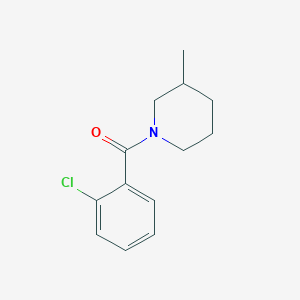

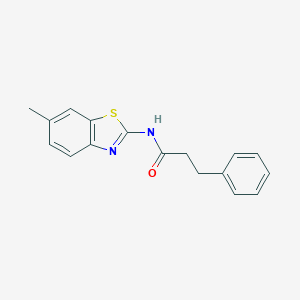

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)

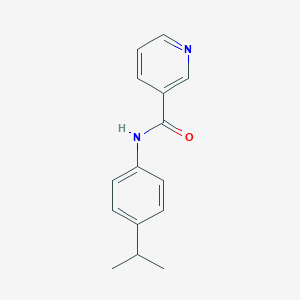

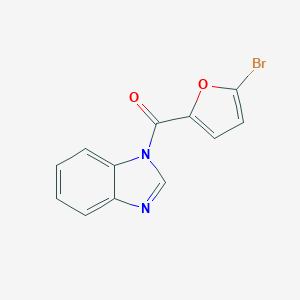

![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

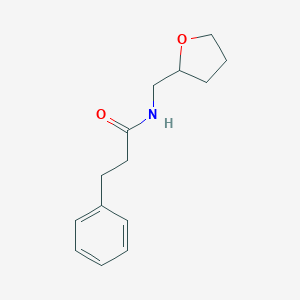

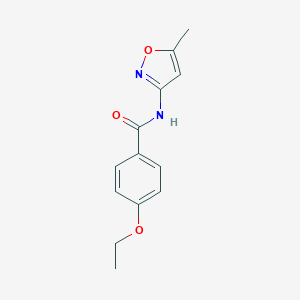

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)

![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)